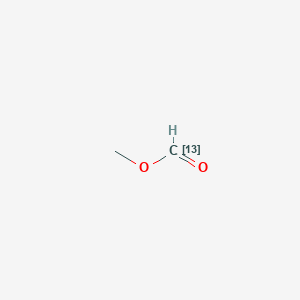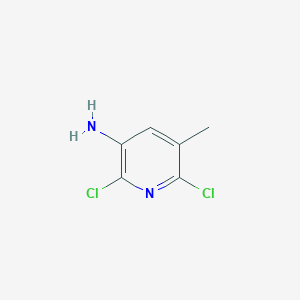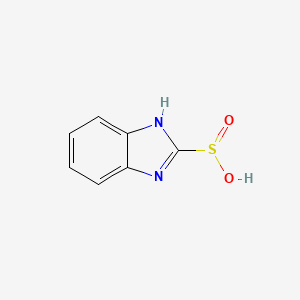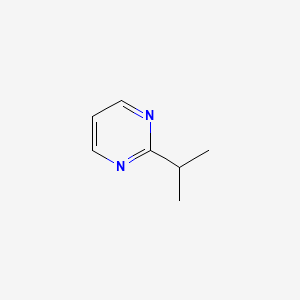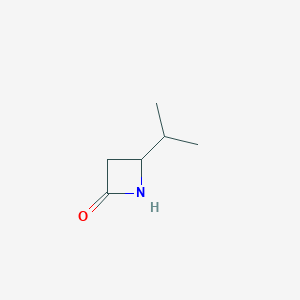
4-(Propan-2-yl)azétidin-2-one
Vue d'ensemble
Description
4-(Propan-2-yl)azetidin-2-one, also known as 4-isopropyl-2-azetidinone, is a chemical compound with the molecular formula C6H11NO. It belongs to the class of azetidinones, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which include penicillins and cephalosporins .
Applications De Recherche Scientifique
4-(Propan-2-yl)azetidin-2-one has diverse applications in scientific research:
Mécanisme D'action
Target of Action
4-(Propan-2-yl)azetidin-2-one is a type of spirocyclic compound . Spirocyclic compounds have received special attention in medicinal chemistry due to their promising biological activity . The primary targets of these compounds are often molecular structures in the body that can interact with the compound, leading to a biological response .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as 4-(Propan-2-yl)azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Spiro heterocycles such as 4-(Propan-2-yl)azetidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity .
Result of Action
The molecular and cellular effects of 4-(Propan-2-yl)azetidin-2-one’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects can range from changes in cellular function to the initiation of therapeutic responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Propan-2-yl)azetidin-2-one. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature of the body, as well as external factors like storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine [2+2] cycloaddition reaction. This reaction involves the use of ketenes and imines under controlled conditions to form the azetidinone ring .
Industrial Production Methods: Industrial production of 4-(Propan-2-yl)azetidin-2-one may involve optimized versions of laboratory synthesis methods. The use of catalysts, such as molecular iodine, under microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process . Additionally, the use of chiral auxiliaries and enantioselective catalysts can be employed to produce optically pure forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Propan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the azetidinone ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo [2+2] cycloaddition reactions with alkenes and alkynes to form larger ring systems.
Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Molecular iodine for cycloaddition reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substituted Azetidinones: From nucleophilic substitution.
Larger Ring Systems: From cycloaddition reactions.
Amino Acids: From hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity.
Uniqueness: 4-(Propan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike penicillins and cephalosporins, it has an isopropyl group at the 4-position, which can influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
4-propan-2-ylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECPVGLNIYFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548176 | |
| Record name | 4-(Propan-2-yl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-92-2 | |
| Record name | 4-(1-Methylethyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propan-2-yl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


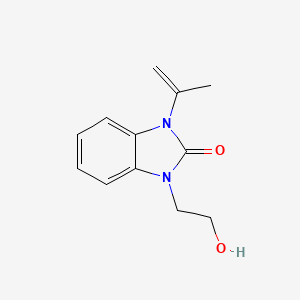

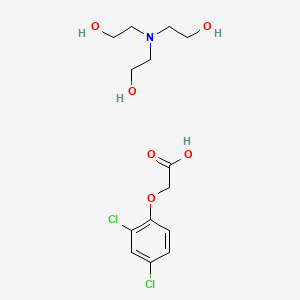
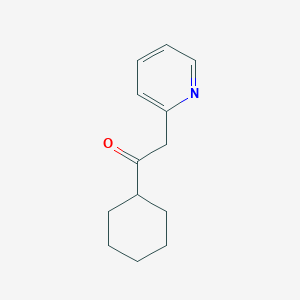
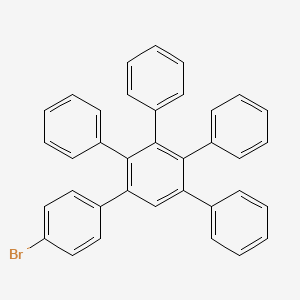
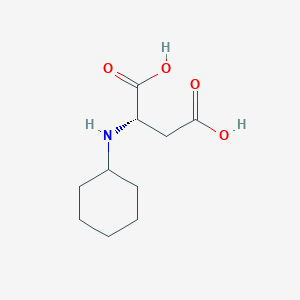

![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
